molecular formula C7H10N2O B133691 N-(2,5-Dimethylpyrrol-L-yl)formamide CAS No. 143800-06-0

N-(2,5-Dimethylpyrrol-L-yl)formamide

Cat. No. B133691
M. Wt: 138.17 g/mol
InChI Key: JKTLFKQRLWMPSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-Dimethylpyrrol-L-yl)formamide, also known as DMF, is an organic compound that has received attention in recent years due to its potential applications in scientific research. DMF is a colorless liquid that is soluble in water and organic solvents. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism Of Action

N-(2,5-Dimethylpyrrol-L-yl)formamide has been shown to have a wide range of biological activities, including anti-inflammatory, immunomodulatory, and neuroprotective effects. The mechanism of action of N-(2,5-Dimethylpyrrol-L-yl)formamide is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of genes involved in antioxidant defense and detoxification.

Biochemical And Physiological Effects

N-(2,5-Dimethylpyrrol-L-yl)formamide has been shown to have a variety of biochemical and physiological effects, including the induction of antioxidant and anti-inflammatory pathways, the inhibition of pro-inflammatory cytokines, and the modulation of immune cell function. N-(2,5-Dimethylpyrrol-L-yl)formamide has also been shown to have neuroprotective effects in animal models of neurological disorders.

Advantages And Limitations For Lab Experiments

N-(2,5-Dimethylpyrrol-L-yl)formamide has several advantages for lab experiments, including its high solubility in water and organic solvents, its ability to stabilize proteins and enzymes, and its low toxicity. However, N-(2,5-Dimethylpyrrol-L-yl)formamide can also have some limitations, including its potential to interfere with certain assays and its potential to induce cellular stress responses.

Future Directions

There are several future directions for N-(2,5-Dimethylpyrrol-L-yl)formamide research, including the development of new synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its effects on the microbiome and gut-brain axis. Additionally, the use of N-(2,5-Dimethylpyrrol-L-yl)formamide in combination with other compounds or therapies may enhance its therapeutic potential.

Synthesis Methods

N-(2,5-Dimethylpyrrol-L-yl)formamide can be synthesized using various methods, including the reaction of N-methylformamide with acetaldehyde and the reaction of N-methylformamide with acetic anhydride. However, the most common method of synthesizing N-(2,5-Dimethylpyrrol-L-yl)formamide is the reaction of N-methylformamide with acetic acid and sulfuric acid. This method yields N-(2,5-Dimethylpyrrol-L-yl)formamide with a purity of up to 99%.

Scientific Research Applications

N-(2,5-Dimethylpyrrol-L-yl)formamide has been used in various scientific research applications, including as a solvent for chemical reactions, a reagent for organic synthesis, and a stabilizer for proteins and enzymes. N-(2,5-Dimethylpyrrol-L-yl)formamide has also been used in the pharmaceutical industry as a solvent for the production of drugs and as a solubilizer for poorly soluble drugs.

properties

CAS RN

143800-06-0

Product Name

N-(2,5-Dimethylpyrrol-L-yl)formamide

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

N-(2,5-dimethylpyrrol-1-yl)formamide

InChI

InChI=1S/C7H10N2O/c1-6-3-4-7(2)9(6)8-5-10/h3-5H,1-2H3,(H,8,10)

InChI Key

JKTLFKQRLWMPSQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(N1NC=O)C

Canonical SMILES

CC1=CC=C(N1NC=O)C

Other CAS RN

143800-06-0

synonyms

N-(2,5-dimethylpyrrol-1-yl)formamide

Origin of Product

United States

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